molecular formula C19H17N3O4 B4482589 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE

Cat. No.: B4482589
M. Wt: 351.4 g/mol
InChI Key: WQNDTBXPTOYPLY-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, a phenyl group, and an oxadiazole moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde. The oxadiazole moiety is often introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The final coupling step involves the reaction of the benzodioxole intermediate with the oxadiazole intermediate under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole ring and oxadiazole moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE lies in its combination of the benzodioxole ring and the oxadiazole moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c23-17(9-7-13-6-8-15-16(10-13)25-12-24-15)20-11-18-21-19(22-26-18)14-4-2-1-3-5-14/h1-6,8,10H,7,9,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQNDTBXPTOYPLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCC(=O)NCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE
Reactant of Route 5
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE
Reactant of Route 6
Reactant of Route 6
3-(2H-1,3-BENZODIOXOL-5-YL)-N-[(3-PHENYL-1,2,4-OXADIAZOL-5-YL)METHYL]PROPANAMIDE

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